molecular formula C7H10ClN3O B3234602 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol CAS No. 1353978-80-9

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol

Cat. No.: B3234602
CAS No.: 1353978-80-9
M. Wt: 187.63 g/mol
InChI Key: OUDOCJIHJPSPIV-UHFFFAOYSA-N
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Description

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol is a chemical compound with the molecular formula C7H10ClN3O It features a pyridazine ring substituted with a chloro group and an aminoethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol typically involves the reaction of 6-chloro-pyridazine with an appropriate amine and ethanol. One common method includes:

    Starting Materials: 6-chloro-pyridazine, ethanol, and an amine.

    Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

    Procedure: The 6-chloro-pyridazine is dissolved in the solvent, and the amine is added dropwise. The mixture is then heated under reflux for several hours until the reaction is complete.

    Purification: The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or alcohols.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Agrochemicals: It is used in the development of herbicides and pesticides due to its ability to interfere with specific biological pathways in plants and pests.

    Material Science: The compound is explored for its potential use in the synthesis of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets. The chloro-pyridazine moiety can bind to enzymes or receptors, inhibiting their activity. The aminoethanol group may enhance the compound’s solubility and facilitate its transport across cell membranes. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(6-Chloro-pyridazin-3-ylmethyl)-methyl-amino]-ethanol
  • **2-[(6-Chloro-pyridazin-3-ylmethyl)-isopropyl-amino]-ethanol
  • **2-[(6-Chloro-pyridazin-3-ylmethyl)-ethyl-amino]-ethanol

Uniqueness

2-[(6-Chloro-pyridazin-3-ylmethyl)-amino]-ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chloro group and the aminoethanol moiety allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O/c8-7-2-1-6(10-11-7)5-9-3-4-12/h1-2,9,12H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUDOCJIHJPSPIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CNCCO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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